molecular formula C6H13O5P B14351488 2-Ethoxyethenyl dimethyl phosphate CAS No. 92681-93-1

2-Ethoxyethenyl dimethyl phosphate

Cat. No.: B14351488
CAS No.: 92681-93-1
M. Wt: 196.14 g/mol
InChI Key: OEUJEDRNMAWSBB-UHFFFAOYSA-N
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Description

2-Ethoxyethenyl dimethyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of an ethoxyethenyl group attached to a dimethyl phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethenyl dimethyl phosphate can be achieved through several methods. One common approach involves the reaction of ethoxyethenyl alcohol with dimethyl phosphorochloridate in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the phosphate ester bond.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes may utilize catalysts to enhance the reaction rate and yield. The use of continuous flow reactors can also improve efficiency and scalability, making the production process more cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethenyl dimethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert the compound into different organophosphorus derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethoxyethenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphates, phosphonates, and substituted organophosphorus compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxyethenyl dimethyl phosphate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphate esters.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxyethenyl dimethyl phosphate involves its interaction with molecular targets such as enzymes. The compound can act as a phosphorylating agent, transferring its phosphate group to specific substrates. This process is facilitated by the presence of nucleophilic sites on the target molecules, which attack the phosphorus atom, leading to the formation of a phosphate ester bond.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl phosphate
  • Diethyl phosphate
  • Ethyl methyl phosphate

Uniqueness

2-Ethoxyethenyl dimethyl phosphate is unique due to the presence of the ethoxyethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific reactivity patterns are desired, such as in selective phosphorylation reactions.

Properties

CAS No.

92681-93-1

Molecular Formula

C6H13O5P

Molecular Weight

196.14 g/mol

IUPAC Name

2-ethoxyethenyl dimethyl phosphate

InChI

InChI=1S/C6H13O5P/c1-4-10-5-6-11-12(7,8-2)9-3/h5-6H,4H2,1-3H3

InChI Key

OEUJEDRNMAWSBB-UHFFFAOYSA-N

Canonical SMILES

CCOC=COP(=O)(OC)OC

Origin of Product

United States

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